Danazol-13C3

CAS No.:

Cat. No.: VC18544326

Molecular Formula: C22H27NO2

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H27NO2 |

|---|---|

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | (1S,2R,13R,14S,17R,18S)-17-(1,2-13C2)ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |

| Standard InChI | InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1/i1+1,4+1,13+1 |

| Standard InChI Key | POZRVZJJTULAOH-AXSCGXABSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2([13C]#[13CH])O)CCC4=CC5=C(C[C@]34C)[13CH]=NO5 |

| Canonical SMILES | CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |

Introduction

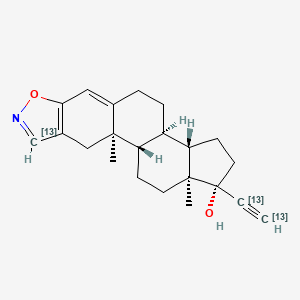

Chemical Structure and Isotopic Labeling of Danazol-13C3

Danazol-13C3 retains the core structure of Danazol (CHNO), a synthetic steroid derived from ethisterone, with three carbon atoms replaced by carbon-13 isotopes . The isotopic labeling occurs at specific positions within the steroidal backbone, ensuring minimal alteration to the compound’s biochemical behavior while allowing detection via mass spectrometry or nuclear magnetic resonance (NMR). This structural fidelity ensures that Danazol-13C3 mirrors the pharmacokinetic and pharmacodynamic properties of unlabeled Danazol, making it an ideal tracer for in vivo and in vitro studies .

The molecular weight of Danazol-13C3 is approximately 340.46 g/mol, reflecting the addition of three neutrons from the carbon-13 isotopes . This subtle mass difference is critical for distinguishing the labeled compound from endogenous metabolites in mass spectrometric analyses, enabling researchers to quantify drug concentrations and metabolic byproducts with high specificity.

Synthesis and Manufacturing Processes

The synthesis of Danazol-13C3 involves modifying established pathways for Danazol production to incorporate carbon-13 isotopes. A patented method (CN104086619B) outlines a high-yield approach using androstenedione as a starting material . Key steps include:

-

Enol Ether Formation: Reaction of androstenedione with triethyl orthoformate in the presence of p-methyl benzenesulfonic acid, yielding an enol ether intermediate .

-

Ethinylation: Introduction of an ethynyl group via reaction with potassium hydroxide and acetylene gas at controlled temperatures (5–10°C) .

-

Isotopic Incorporation: Carbon-13 isotopes are introduced during specific steps, such as the formylation or ethinylation reactions, using isotopically labeled reagents.

Table 1: Synthesis Conditions and Yields for Danazol-13C3 Intermediates

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Starting Material | 55.0 g | 55.0 g | 55.0 g |

| Triethyl Orthoformate | 50 mL | 40 mL | 60 mL |

| Catalyst (p-methyl benzenesulfonic acid) | 0.8 g | 0.6 g | 1.0 g |

| Reaction Temperature | 40°C | 40°C | 40°C |

| Yield | 97.0% | 96.0% | 96.5% |

Optimized conditions (e.g., 40°C reaction temperature and 0.8 g catalyst) achieve yields exceeding 95%, with high purity (98.5–99.0% by HPLC) . Comparative studies demonstrate that substituting p-methyl benzenesulfonic acid with hydrochloric or sulfuric acid reduces yields by 15–20%, underscoring the importance of catalyst selection .

Pharmacological Profile and Mechanism of Action

Danazol-13C3 exhibits dual androgen receptor (AR) agonism and anti-estrogenic activity, mirroring its parent compound . Its primary mechanisms include:

-

Suppression of Gonadotropins: By inhibiting pituitary secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), Danazol-13C3 reduces ovarian steroidogenesis, making it useful for studying endocrine disorders .

-

Hepatic Protein Modulation: It decreases sex hormone-binding globulin (SHBG) synthesis, increasing free testosterone levels—a property leveraged in metabolic studies of androgen-dependent pathologies .

-

Immunomodulatory Effects: Danazol-13C3 inhibits complement C1 esterase, which is critical for managing hereditary angioedema (HAE) .

In vitro assays reveal that Danazol-13C3 binds to ARs with an affinity comparable to unlabeled Danazol (K = 2.1 nM). At concentrations ≥1 µM, it suppresses LH-stimulated testosterone production in Leydig cells, confirming its utility in modeling steroidogenic pathways .

Research Applications and Experimental Use

Metabolic and Pharmacokinetic Studies

Danazol-13C3’s isotopic labeling enables precise tracking of absorption, distribution, metabolism, and excretion (ADME). In rat models, oral administration results in a bioavailability of 35–40%, with peak plasma concentrations (C) achieved at 2–3 hours. Mass spectrometry reveals major metabolites, including 2-hydroxydanazol and ethinylestradiol derivatives, which are quantifiable at nanomolar concentrations.

Drug Interaction Studies

Danazol-13C3 is used to investigate cytochrome P450 (CYP) interactions. It induces CYP3A4 and CYP2C9, altering the metabolism of co-administered drugs like warfarin and cyclosporine. Such studies inform dose adjustments in polypharmacy scenarios.

Future Directions and Innovations

Ongoing research explores Danazol-13C3’s potential in:

-

Nanoparticle Drug Delivery: Encapsulation in lipid nanoparticles to enhance bioavailability.

-

Gene Expression Profiling: RNA sequencing to identify novel targets in endometriosis and HAE.

-

Environmental Toxicology: Assessing steroid persistence in ecosystems using isotopic tracing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume